molecular formula C24H21N3O3 B10999811 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

Cat. No.: B10999811
M. Wt: 399.4 g/mol
InChI Key: YOSVFHOTUYFOTA-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C24H21N3O3 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
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Biological Activity

2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline derivatives class. Its unique structure and substituents suggest potential therapeutic applications, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and a summary table of related compounds.

  • Molecular Formula : C24H21N3O3
  • Molecular Weight : Approximately 399.44 g/mol
  • CAS Number : 303137-81-7

The compound features a quinoline core substituted with a 3,4-dimethoxyphenyl group and a pyridin-4-ylmethyl moiety, which contribute to its distinct chemical properties and potential biological activities.

The biological activity of this compound is believed to involve interactions with specific enzymes or cellular receptors. Research indicates that quinoline derivatives can modulate various molecular targets, influencing pathways such as:

  • Enzyme Inhibition : Potentially inhibiting enzymes involved in disease progression.
  • Cellular Signaling Interference : Modulating signaling pathways critical for cell survival and proliferation.

Therapeutic Potential

  • Anticancer Activity :
    • Studies have shown that quinoline derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells.
    • The compound's ability to inhibit tumor growth has been investigated in various cancer models.
  • Neuroprotective Effects :
    • Research in autoimmune models suggests that this compound may offer protective effects against neuroinflammation.
    • It has been tested for efficacy in models of multiple sclerosis, showing potential to reduce disease severity.

Anticancer Efficacy

A study evaluated the compound's effectiveness against several cancer cell lines, including breast and colon cancer. Results indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Induction of apoptosis via caspase activation
HT29 (Colon)3.8Inhibition of cell proliferation

These findings underscore the compound's potential as an anticancer agent.

Neuroprotective Studies

In an experimental autoimmune encephalomyelitis (EAE) model, treatment with the compound resulted in:

Treatment GroupClinical Score Reduction (%)
Control0
Compound Treated75

This significant reduction in clinical scores highlights its promise as a neuroprotective agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. The following table summarizes some related compounds and their unique features:

Compound NameMolecular FormulaMolecular WeightUnique Features
Quinoline C9H7N129.16 g/molParent structure; simpler than derivatives
Chloroquine C18H26ClN3O319.87 g/molWell-known antimalarial agent
N-(3,5-Dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide C24H23N3O4385.4 g/molSimilar but with different substituents
2-(3,4-Dimethoxyphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide C24H21N3O3399.44 g/molDistinct substituents enhancing biological activity

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H21N3O3/c1-29-22-8-7-17(13-23(22)30-2)21-14-19(18-5-3-4-6-20(18)27-21)24(28)26-15-16-9-11-25-12-10-16/h3-14H,15H2,1-2H3,(H,26,28)

InChI Key

YOSVFHOTUYFOTA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=NC=C4)OC

Origin of Product

United States

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